Ferrocenium picrate

Catalog No.
S13281112
CAS No.
11077-21-7
M.F
C16H12FeN3O7-3
M. Wt
414.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrocenium picrate

CAS Number

11077-21-7

Product Name

Ferrocenium picrate

IUPAC Name

cyclopenta-1,3-diene;iron;2,4,6-trinitrophenolate

Molecular Formula

C16H12FeN3O7-3

Molecular Weight

414.13 g/mol

InChI

InChI=1S/C6H3N3O7.2C5H5.Fe/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;2*1-2-4-5-3-1;/h1-2,10H;2*1-5H;/q;2*-1;/p-1

InChI Key

WTZXGPNJQZACFU-UHFFFAOYSA-M

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe]

Ferrocenium picrate is a complex compound formed from the oxidation of ferrocene, in which the ferrocenium cation interacts with picric acid to create a stable ionic salt. The molecular formula of ferrocenium picrate is C16H12FeN3O7\text{C}_{16}\text{H}_{12}\text{FeN}_3\text{O}_7, and it is characterized by its unique structure that includes a ferrocene moiety and a picrate anion. Ferrocenium itself is a cation derived from ferrocene, which consists of two cyclopentadienyl rings bonded to an iron center. The addition of picric acid, a well-known explosive compound, enhances the chemical properties and stability of the resulting ferrocenium salt .

Due to the reactivity of both its ferrocenium and picrate components. Key reactions include:

  • Oxidation-Reduction Reactions: Ferrocenium acts as an oxidizing agent, capable of accepting electrons from other species. This property is utilized in electrochemical applications and studies involving redox mechanisms .
  • Electrophilic Substitution: The presence of the ferrocenium cation allows for electrophilic aromatic substitution reactions, which can be exploited in organic synthesis to introduce various substituents onto aromatic rings .
  • Formation of Coordination Complexes: Ferrocenium picrate can coordinate with various ligands, forming complexes that may exhibit different biological or chemical activities .

Ferrocenium picrate exhibits notable biological activities, particularly in the field of medicinal chemistry. Research indicates that it possesses:

  • Anticancer Properties: Ferrocenium derivatives have shown potential as anticancer agents, with studies demonstrating their ability to induce cytotoxic effects in cancer cells . The mechanism often involves the generation of reactive oxygen species or direct interaction with cellular components.
  • Antioxidant Activity: The compound has been reported to exhibit antioxidant properties, which can protect cells from oxidative stress—a factor involved in various diseases, including cancer .
  • Antimicrobial Effects: Ferrocenium picrate has been evaluated for its antibacterial and antifungal activities, making it a candidate for further exploration in pharmaceutical applications .

The synthesis of ferrocenium picrate typically involves the oxidation of ferrocene followed by reaction with picric acid. Common methods include:

  • Oxidation of Ferrocene: Ferrocene can be oxidized using various oxidizing agents such as trifluoroacetic acid or other mild oxidants to produce the ferrocenium ion.
  • Reaction with Picric Acid: The resulting ferrocenium ion is then reacted with picric acid in a suitable solvent (e.g., dichloroethane) to form ferrocenium picrate. This process often requires careful control of reaction conditions to ensure complete conversion and stability of the product .

Ferrocenium picrate has diverse applications across several fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use in drug development, particularly as an anticancer agent.
  • Materials Science: Its electrochemical properties make it useful in developing conductive materials and sensors.
  • Chemical Synthesis: Ferrocenium picrate serves as a reagent in organic synthesis for introducing ferrocene moieties into various compounds .

Studies on ferrocenium picrate have focused on its interactions with biological molecules and other compounds:

  • Cellular Interactions: Research has shown that ferrocenium derivatives can interact with DNA and proteins, potentially leading to cytotoxic effects in cancer cells .
  • Electrochemical Studies: The redox behavior of ferrocenium picrate has been extensively studied using techniques such as cyclic voltammetry, providing insights into its electron transfer processes and stability under different conditions .

Ferrocenium picrate shares similarities with other ferrocene derivatives but possesses unique characteristics due to its specific anionic counterpart. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Ferrocenium trichloroacetateIonic saltExhibits similar redox properties but different anion
EthylferroceneFerrocene derivativeAlkyl substitution influences solubility and reactivity
PhenylferroceneFerrocene derivativeContains phenyl group affecting electronic properties
DecamethylferroceniumFully substitutedGreater steric hindrance and solubility characteristics

Ferrocenium picrate's uniqueness lies in its combination of the ferrocenium cation's redox capabilities with the strong electron-withdrawing nature of the picrate anion, enhancing its biological activity compared to other ferrocene derivatives .

Hydrogen Bond Acceptor Count

9

Exact Mass

414.002460 g/mol

Monoisotopic Mass

414.002460 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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